molecular formula C18H14N4O3 B12964320 2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

Cat. No.: B12964320
M. Wt: 334.3 g/mol
InChI Key: MIGXWMDQJSZTOR-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazole ring fused with a pyrazine ring, along with phenyl and methoxyphenyl substituents, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione typically involves the cyclization of appropriate hydrazine derivatives with aldehydes or ketones. One common method includes the reaction of 2-hydrazinylpyrazine with substituted aromatic aldehydes under mild conditions . This one-pot synthesis is efficient and operationally simple, providing facile access to the target compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other substituents. Common reagents for these reactions include halogens and nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione can be compared with other triazolopyrazine derivatives, such as:

The uniqueness of this compound lies in its specific substituents and its dual inhibitory activity against c-Met and VEGFR-2 kinases, making it a promising candidate for further research in medicinal chemistry.

Properties

Molecular Formula

C18H14N4O3

Molecular Weight

334.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione

InChI

InChI=1S/C18H14N4O3/c1-25-14-9-7-13(8-10-14)22-18(24)21-11-15(12-5-3-2-4-6-12)19-17(23)16(21)20-22/h2-11H,1H3,(H,19,23)

InChI Key

MIGXWMDQJSZTOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)N3C=C(NC(=O)C3=N2)C4=CC=CC=C4

Origin of Product

United States

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